molecular formula C6H12O5 B12683594 2-O-Methyl-beta-D-xylopyranose CAS No. 18652-95-4

2-O-Methyl-beta-D-xylopyranose

Katalognummer: B12683594
CAS-Nummer: 18652-95-4
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: UAXFCDNRLADBDZ-JGWLITMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-Methyl-beta-D-xylopyranose: is a methylated derivative of beta-D-xylopyranose, a sugar molecule that is part of the hemicellulose component of plant cell walls. This compound is characterized by the presence of a methyl group at the second carbon position of the xylopyranose ring. It is a rare sugar in mammalian cells but is widely distributed in the plant kingdom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-beta-D-xylopyranose typically involves the methylation of beta-D-xylopyranose. This can be achieved through chemical pathways using methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the methylation process. These methods are advantageous due to their specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-O-Methyl-beta-D-xylopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-O-Methyl-beta-D-xylopyranose has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-O-Methyl-beta-D-xylopyranose involves its interaction with specific enzymes and receptors in biological systems. The methyl group at the second carbon position can influence the binding affinity and specificity of the compound towards its molecular targets. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-O-Methyl-beta-D-xylopyranose is unique due to the specific placement of the methyl group, which can significantly alter its chemical reactivity and biological interactions compared to its non-methylated counterpart and other derivatives .

Eigenschaften

CAS-Nummer

18652-95-4

Molekularformel

C6H12O5

Molekulargewicht

164.16 g/mol

IUPAC-Name

(2R,3R,4S,5R)-3-methoxyoxane-2,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI-Schlüssel

UAXFCDNRLADBDZ-JGWLITMVSA-N

Isomerische SMILES

CO[C@@H]1[C@H]([C@@H](CO[C@H]1O)O)O

Kanonische SMILES

COC1C(C(COC1O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.